9-nitro-6H-chromeno[4,3-b]quinoline
Overview
Description
9-nitro-6H-chromeno[4,3-b]quinoline is a heterocyclic compound that belongs to the class of chromenoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a chromene ring fused with a quinoline ring, with a nitro group attached at the 9th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 9-nitro-6H-chromeno[4,3-b]quinoline involves the intramolecular cycloaddition reactions of salicylic-acid-derived N-phenyl-ortho-propynyloxy benzamides. This reaction is promoted by triflic anhydride and 2-fluoropyridine under mild, metal-free conditions . Another method involves the coupling of 4-hydrocoumarins and 2-aminobenzyl alcohols in the presence of acetic acid and oxygen as an oxidant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
9-nitro-6H-chromeno[4,3-b]quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products
Reduction: The major product is 9-amino-6H-chromeno[4,3-b]quinoline.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Scientific Research Applications
9-nitro-6H-chromeno[4,3-b]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Medicine: Its derivatives are being explored for their potential as selective estrogen-receptor beta ligands.
Industry: It can be used as a fluorescent probe for detecting various chemical and biological components.
Mechanism of Action
The mechanism of action of 9-nitro-6H-chromeno[4,3-b]quinoline involves its interaction with specific molecular targets. For example, its cytotoxic activity against cancer cells is believed to be due to its ability to induce apoptosis through the mitochondrial pathway . The compound can also act as a fluorescent probe by binding to specific cellular components and emitting fluorescence under certain conditions .
Comparison with Similar Compounds
Similar Compounds
- 6H-chromeno[4,3-b]quinoline
- 6H-chromeno[3,4-b]quinoline
- Benzofuro[2,3-b]quinoline
Uniqueness
9-nitro-6H-chromeno[4,3-b]quinoline is unique due to the presence of the nitro group at the 9th position, which imparts distinct chemical and biological properties. This nitro group can be easily modified to introduce various functional groups, making it a versatile compound for further chemical modifications and applications.
Properties
IUPAC Name |
9-nitro-6H-chromeno[4,3-b]quinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3/c19-18(20)12-5-6-14-10(8-12)7-11-9-21-15-4-2-1-3-13(15)16(11)17-14/h1-8H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBWTEYFWAOCCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C4C=CC(=CC4=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.